![molecular formula C14H11NO B5793954 1-methylbenzo[h]quinolin-2-one](/img/structure/B5793954.png)
1-methylbenzo[h]quinolin-2-one
Vue d'ensemble
Description
1-methylbenzo[h]quinolin-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a benzene ring and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methylbenzo[h]quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This method involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of visible-light-mediated photocatalysis, which provides an efficient and greener alternative to conventional synthesis methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt oxide, for aerobic dehydrogenation of tetrahydroquinolines to quinolines is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
1-methylbenzo[h]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese(III) acetate, which promotes radical processes.
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate, cobalt oxide, and visible-light-mediated photocatalysis
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted quinolines .
Applications De Recherche Scientifique
1-methylbenzo[h]quinolin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-methylbenzo[h]quinolin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial activity . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Exhibits similar biological activities and is used in drug development.
2-methylquinolin-4(1H)-one: Another quinoline derivative with potential therapeutic applications.
6-chloro-2-methylquinolin-4(1H)-one: Known for its antibacterial properties.
Uniqueness
1-methylbenzo[h]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and methyl substitution at the 1-position contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-methylbenzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13(16)9-8-11-7-6-10-4-2-3-5-12(10)14(11)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBOITZIPKXREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B5793876.png)
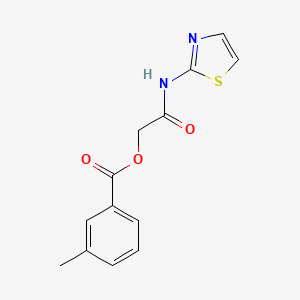
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5793902.png)
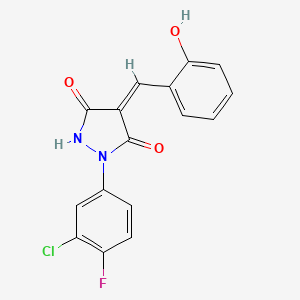

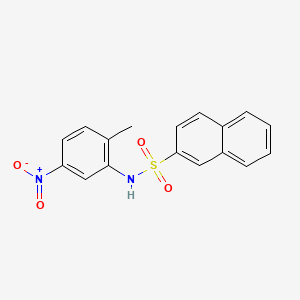
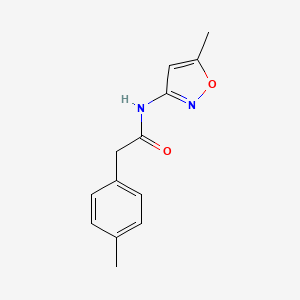
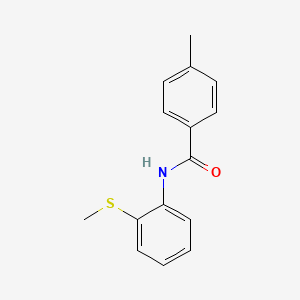
![But-2-enamide, N-[2-(3-indolyl)ethyl]-](/img/structure/B5793944.png)
![N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5793953.png)

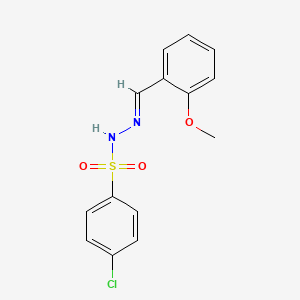
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
